![molecular formula C13H6BrF6NO B15291653 4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline](/img/structure/B15291653.png)
4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline is a complex organic compound characterized by multiple halogen substituents. This compound is notable for its unique structure, which includes bromine, fluorine, and trifluoromethyl groups. These substituents confer distinct chemical reactivities, making the compound a valuable building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common route includes the nucleophilic aromatic substitution of a suitable phenol derivative with a halogenated aniline. The reaction conditions often require the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, is also common to introduce the phenoxy group. These methods allow for the efficient and scalable production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The presence of halogen atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The aniline group can be oxidized to form azo compounds or reduced to form amines.
Coupling Reactions: The bromine substituent allows for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products
Nucleophilic Substitution: Substituted anilines or phenols.
Oxidation: Azo compounds or nitro derivatives.
Reduction: Amines or hydrazines.
Coupling Reactions: Biaryl compounds or extended aromatic systems.
Scientific Research Applications
4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of fluorescent probes and bioactive molecules.
Medicine: Investigated for its potential as a precursor in drug synthesis, particularly in the development of anticancer and antiviral agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers for electronic devices.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline involves its interaction with specific molecular targets. The compound’s halogen substituents can engage in halogen bonding, influencing the binding affinity and specificity towards enzymes or receptors. The aniline group can participate in hydrogen bonding and π-π interactions, further modulating its biological activity. These interactions can affect various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-difluoroaniline: Shares the bromine and fluorine substituents but lacks the phenoxy and trifluoromethyl groups.
2,6-Dibromo-4-(trifluoromethoxy)aniline: Contains bromine and trifluoromethoxy groups but differs in the position and type of substituents.
4-Bromo-2,2,2-trifluoroacetophenone: Features bromine and trifluoromethyl groups but has a different core structure.
Uniqueness
4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline is unique due to its combination of multiple halogen substituents and the phenoxy group. This structural complexity provides a versatile platform for chemical modifications and enhances its reactivity and application potential in various fields.
Properties
Molecular Formula |
C13H6BrF6NO |
|---|---|
Molecular Weight |
386.09 g/mol |
IUPAC Name |
4-bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline |
InChI |
InChI=1S/C13H6BrF6NO/c14-6-3-7(15)11(21)10(4-6)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2 |
InChI Key |
NZCFLURXEOWQJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC2=C(C(=CC(=C2)Br)F)N)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



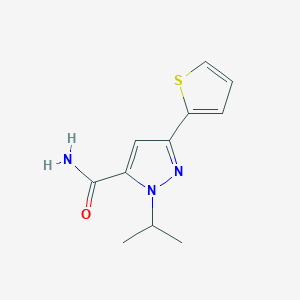
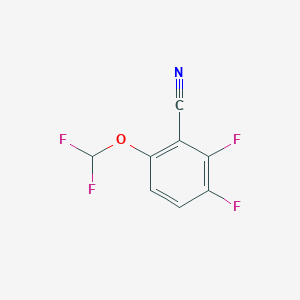




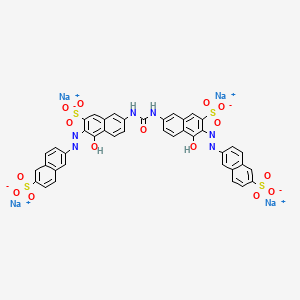
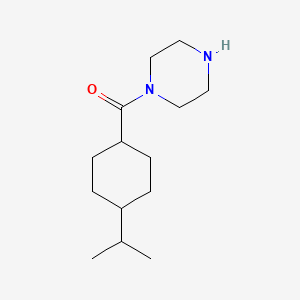

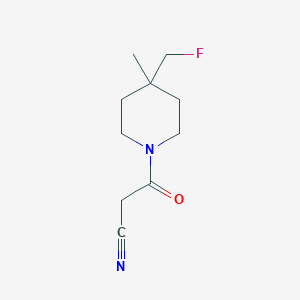
![3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene](/img/structure/B15291637.png)


